molecular formula C6H7ClS B1516948 4-(Chloromethyl)-2-methylthiophene CAS No. 1082602-29-6

4-(Chloromethyl)-2-methylthiophene

Cat. No. B1516948
CAS RN: 1082602-29-6
M. Wt: 146.64 g/mol
InChI Key: PKIGRYNBOCVOIW-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It also includes its appearance (color, state of matter), odor, and taste .


Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the raw materials used, the conditions under which the synthesis occurs (temperature, pressure, catalysts), and the yield of the product .


Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. It includes the types of bonds (covalent, ionic, etc.), bond lengths and angles, and the shape of the molecule .


Chemical Reactions Analysis

This involves understanding the reactions the compound undergoes. It includes the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves understanding the properties of the compound. Physical properties include melting point, boiling point, density, and solubility. Chemical properties include reactivity, flammability, and types of reactions the compound undergoes .

Scientific Research Applications

Synthesis of Pharmaceuticals and Agrochemicals

  • Intermediate for Synthesis : 2-Chloro-5-methylthiophene, a related compound, is noted for its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals. A low-cost preparation route for this compound has been reported, emphasizing its significance in industrial applications (Zhang-Qi Yang, 2010).

Advanced Material Applications

  • Conductive Polymers : The synthesis of conjugated conductive polymers using derivatives of 4-methylthiophene, such as polythiophenes, has been explored for applications in electronics and materials science. These polymers exhibit unique electrochemical and optical properties (S. Chen & Chang-Chih Tsai, 1993).
  • Ionochromic and Thermochromic Effects : A study on regioregular polythiophene derivatives revealed interesting thermochromic and ionochromic effects, which are promising for the development of novel sensors based on these materials (I. Lévesque & M. Leclerc, 1996).
  • Polythiophenes with Azobenzene Units : Research on copolymers of thiophenes containing azobenzene moieties focuses on their thermal, optical, and electrochemical properties. These properties are pivotal for various applications including in smart materials and sensors (F. Tapia et al., 2010).

Electrochemical Properties

  • Electrochemical Synthesis : Studies have been conducted on the electrochemical polymerization of 3-methylthiophenes, a closely related compound, for applications in energy storage and conducting materials (Catia Arbizzani et al., 1992).
  • Potentiometric Response : Polythiophenes, including derivatives of 4-methylthiophene, have been investigated for their potentiometric response in aqueous solutions, highlighting their potential use in ion-selective electrodes and sensors (J. Bobacka et al., 1993).

Other Applications

  • Antimicrobial Activity : Some derivatives of 3-methylthiophene, which is structurally similar to 4-(Chloromethyl)-2-methylthiophene, have been synthesized and applied to polyester fabrics, demonstrating antibacterial efficacy (H. E. Gafer & E. Abdel‐Latif, 2011).

Mechanism of Action

This is typically used in the context of biological activity. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the safety measures needed when handling the compound and the hazards associated with it. It includes toxicity, flammability, and environmental impact .

Future Directions

This involves understanding the potential future applications and research directions of the compound .

properties

IUPAC Name

4-(chloromethyl)-2-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClS/c1-5-2-6(3-7)4-8-5/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIGRYNBOCVOIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-methylthiophene

CAS RN

1082602-29-6
Record name 4-(chloromethyl)-2-methylthiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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